Chlorfenazole

Description

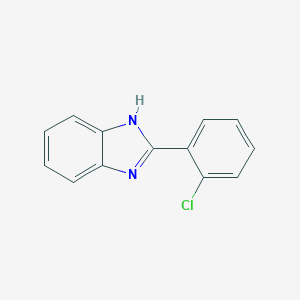

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILIYWFQRJOPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189283 | |

| Record name | 2-(2-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3574-96-7 | |

| Record name | Chlorfenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3574-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3574-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT668W2SVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Mechanism of Action of Chlorfenazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorfenazole is a synthetic fungicide belonging to the benzimidazole class of compounds. This technical guide provides a comprehensive overview of its core mechanism of action against fungal pathogens. Contrary to initial broad classifications of some antifungal agents, the primary mode of action for this compound and other benzimidazoles is not the inhibition of ergosterol biosynthesis. Instead, their fungicidal and fungistatic activity stems from the disruption of microtubule assembly, a critical process for cell division and intracellular transport. This guide details this primary mechanism, explores potential secondary effects such as the induction of oxidative stress, presents quantitative data for representative benzimidazole fungicides, outlines key experimental protocols for mechanism of action studies, and provides visual diagrams of the involved pathways and workflows.

Introduction to this compound

This compound, with the IUPAC name 2-(2-chlorophenyl)-1H-benzo[d]imidazole and CAS number 3574-96-7, is a member of the benzimidazole family of fungicides.[1] This class of compounds has been utilized in agriculture to control a broad spectrum of ascomycete and basidiomycete fungal pathogens.[1] The core mechanism of action for benzimidazoles is highly specific, targeting a fundamental component of the fungal cytoskeleton.[1]

Core Mechanism of Action: Inhibition of Microtubule Assembly

The primary antifungal activity of this compound and other benzimidazole fungicides is the inhibition of mitosis and cell division.[2] This is achieved by specifically targeting and disrupting the formation of microtubules.[1]

3.1 Binding to β-Tubulin

Microtubules are dynamic polymers composed of α- and β-tubulin protein dimers. Their assembly and disassembly are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[1] Benzimidazole fungicides, including this compound, exert their effect by binding to the β-tubulin subunit of the fungal tubulin dimer.[1] This binding prevents the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation leads to a failure in the construction of the mitotic spindle, thereby arresting the cell cycle and inhibiting fungal cell proliferation.[1]

3.2 Disruption of Fungal Cell Division (Mitosis)

By preventing the formation of a functional mitotic spindle, this compound effectively halts the nuclear division of the fungal cell. This antimitotic action is the central pillar of its fungicidal and fungistatic effects.[1] The inability of the fungus to complete mitosis prevents its growth and propagation.

Secondary and Indirect Effects

While the primary mechanism of action is well-established, other downstream cellular consequences may contribute to the overall antifungal effect of benzimidazole fungicides.

4.1 Induction of Oxidative Stress

Some studies on benzimidazole fungicides, such as benomyl, have indicated that they can induce oxidative stress in cells.[3][4] This is characterized by an increase in the production of reactive oxygen species (ROS).[3][4] The accumulation of ROS can lead to cellular damage, including DNA damage and apoptosis (programmed cell death), which could contribute to the fungicidal activity of these compounds.[3][4] It is plausible that the cellular stress caused by the disruption of the cytoskeleton could indirectly lead to mitochondrial dysfunction and subsequent ROS production.

Quantitative Data on Antifungal Activity

Specific quantitative antifungal activity data for this compound is not widely available in publicly accessible literature. However, data for other well-studied benzimidazole fungicides like carbendazim and benomyl, which share the same mechanism of action, can be considered representative. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for these representative compounds against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Fungicides

| Fungicide | Fungal Species | MIC Range (µg/mL) | Reference |

| Carbendazim | Botrytis cinerea | 0.1 - >100 | [1] |

| Carbendazim | Fusarium spp. | 0.5 - >100 | [5] |

| Thiabendazole | Aspergillus fumigatus | 0.5 - >16 | [6] |

| Benomyl | Aspergillus nidulans | 0.2 - 0.4 | [7] |

Note: MIC values can vary significantly based on the specific isolate and testing conditions.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Representative Benzimidazole Fungicides

| Fungicide | Fungal Species | IC50 (µg/mL) | Reference |

| Carbendazim | Corynespora cassiicola | 24.09 | [8] |

| Benomyl | SH-SY5Y (neural cells) | ~2.29 (10.07 µM) | [4] |

Note: IC50 values are context-dependent and can vary based on the assay used.

Experimental Protocols

6.1 In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

-

Objective: To determine if this compound inhibits the polymerization of fungal tubulin.

-

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (absorbance) or fluorescence of a reporter dye that binds to microtubules.[9][10]

-

Materials:

-

Purified fungal tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[9]

-

GTP solution (1 mM final concentration)[9]

-

Glycerol (as a polymerization enhancer, optional)[9]

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

-

-

Procedure:

-

Prepare the tubulin solution in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution.

-

Pipette the test compounds (this compound at various concentrations), controls, and solvent control into a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin-GTP solution to the wells of the 37°C plate.

-

Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time (e.g., every 30 seconds for 60-90 minutes).[11][12]

-

Plot the absorbance/fluorescence versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization compared to the solvent control.

-

6.2 Immunofluorescence Microscopy of Fungal Microtubules

This method allows for the direct visualization of the effect of a compound on the microtubule cytoskeleton within fungal cells.

-

Objective: To observe the disruption of microtubule structures in fungal hyphae or yeast cells treated with this compound.

-

Principle: Fungal cells are fixed and permeabilized, and then microtubules are labeled with a primary antibody against tubulin, followed by a fluorescently tagged secondary antibody.[13]

-

Materials:

-

Fungal culture (e.g., Aspergillus nidulans, Saccharomyces cerevisiae)

-

This compound

-

Fixation solution (e.g., formaldehyde-based)[14]

-

Cell wall digesting enzymes (e.g., zymolyase, lyticase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody (e.g., monoclonal anti-β-tubulin)

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

-

DNA stain (e.g., DAPI or Hoechst 33258)[14]

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Grow fungal cells to the desired stage and treat with this compound or a solvent control for a specified time.

-

Fix the cells with the fixation solution.[14]

-

Digest the cell wall with appropriate enzymes to allow antibody penetration.

-

Permeabilize the cell membrane with a detergent-containing buffer.

-

Incubate the cells with the primary anti-tubulin antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the nuclei with a DNA stain.

-

Mount the cells on a microscope slide with antifade medium.

-

Observe the cells under a fluorescence microscope. Disruption of microtubules will be evident as a loss of the filamentous network and diffuse cytoplasmic staining, often accompanied by abnormal nuclear morphology or distribution.[14]

-

Visualizations: Pathways and Workflows

Figure 1: Mechanism of Action of this compound on Fungal Microtubule Assembly.

Figure 2: Experimental Workflow for Elucidating the Antifungal Mechanism of this compound.

Conclusion

This compound operates through a highly specific and potent mechanism of action, targeting the fundamental process of microtubule assembly in fungal pathogens. By binding to β-tubulin, it prevents the formation of the mitotic spindle, leading to an arrest of cell division and subsequent inhibition of fungal growth. While secondary effects like oxidative stress may play a role, the disruption of microtubule dynamics remains the core fungicidal principle. Understanding this detailed mechanism is crucial for the development of novel antifungal strategies, managing resistance, and optimizing the use of benzimidazole fungicides in both agricultural and potentially clinical settings.

References

- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 2. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 3. Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress on Benzimidazole Fungicides: A Review | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The antimitotic properties of the benzimidazole fungicide carbendazim and a mechanism of resistance to this compound in Aspergillus nidulans [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Chlorfenazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Chlorfenazole derivatives. This compound, a benzimidazole fungicide, serves as a key structural motif for the development of novel antifungal agents. This document details the synthetic methodologies, analytical characterization, and the primary mechanism of action of these compounds, focusing on their role as inhibitors of ergosterol biosynthesis in pathogenic fungi.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily centered around the formation of the benzimidazole core. The most common and versatile method is the Phillips condensation reaction, which involves the reaction of a substituted o-phenylenediamine with a corresponding carboxylic acid or its derivative. This approach allows for the facile introduction of various substituents onto both the benzene and the 2-phenyl rings of the benzimidazole scaffold, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol: Phillips Condensation

A widely employed method for the synthesis of 2-(substituted-phenyl)-1H-benzimidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a substituted benzoic acid under acidic conditions, typically using polyphosphoric acid (PPA) or 4N HCl as a condensing agent. The reaction is generally carried out at elevated temperatures.

Alternatively, the condensation of an o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) provides a milder route to the desired 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-(2-chlorophenyl)-1H-benzimidazole (this compound)

-

Reaction Setup: A mixture of o-phenylenediamine (0.1 mol) and 2-chlorobenzoic acid (0.1 mol) is added to a round-bottom flask.

-

Condensation: 4N Hydrochloric acid (50 mL) is added to the flask, and the mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solution is then carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

-

Isolation and Purification: The crude solid is collected by filtration, washed thoroughly with cold water, and dried. The product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-(2-chlorophenyl)-1H-benzimidazole.

This general procedure can be readily adapted for the synthesis of a diverse library of this compound derivatives by employing various substituted o-phenylenediamines and benzoic acids.

General synthetic workflow for this compound derivatives.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule. Key absorptions for benzimidazole derivatives include N-H stretching vibrations (around 3400-3200 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise molecular structure.

-

¹H NMR: The proton on the benzimidazole nitrogen typically appears as a broad singlet in the downfield region (δ 10-13 ppm). Aromatic protons resonate in the range of δ 7-8.5 ppm, and the integration and splitting patterns provide information about the substitution pattern.

-

¹³C NMR: The carbon of the C=N group in the imidazole ring typically appears around δ 150-155 ppm. Aromatic carbons resonate in the δ 110-145 ppm region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to assess the purity of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of the purity of the final products.

Table 1: Spectroscopic Data for Representative this compound Derivatives

| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 1a | H (this compound) | 12.85 (s, 1H, NH), 8.15-7.20 (m, 8H, Ar-H) | 151.5, 143.8, 135.0, 132.1, 131.8, 130.5, 129.8, 127.3, 122.8, 122.1, 119.0, 111.8 | 3410 (N-H), 1625 (C=N), 745 (C-Cl) | 228 [M]⁺ |

| 1b | 5-NO₂ | 13.20 (s, 1H, NH), 8.60-7.40 (m, 7H, Ar-H) | 155.2, 148.5, 143.2, 138.1, 132.5, 131.9, 130.8, 130.1, 127.5, 118.5, 116.2, 112.5 | 3400 (N-H), 1620 (C=N), 1520, 1340 (NO₂), 750 (C-Cl) | 273 [M]⁺ |

| 1c | 4'-OCH₃ | 12.70 (s, 1H, NH), 7.90-6.90 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) | 160.8, 151.2, 144.0, 135.2, 130.2, 128.5, 122.9, 122.5, 119.2, 114.5, 111.5, 55.4 | 3415 (N-H), 1628 (C=N), 1250 (C-O), 748 (C-Cl) | 258 [M]⁺ |

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily known for their antifungal activity against a broad spectrum of pathogenic fungi.

Antifungal Activity

The antifungal efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains, such as Candida albicans, Aspergillus niger, and other clinically relevant species. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: Antifungal Activity (MIC in µg/mL) of Representative this compound Derivatives

| Compound | Substituent (R) | Candida albicans | Aspergillus niger |

| 1a | H (this compound) | 16 | 32 |

| 1b | 5-NO₂ | 8 | 16 |

| 1c | 4'-OCH₃ | 32 | 64 |

| Fluconazole | - | 4 | 16 |

Note: The MIC values presented are representative and can vary depending on the specific fungal strain and testing methodology.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for this compound and other azole antifungals is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

This compound derivatives act by inhibiting the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Structure-Activity Relationship (SAR)

The antifungal activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole and 2-phenyl rings.

-

Substituents on the Benzimidazole Ring (Position 5): Electron-withdrawing groups, such as a nitro group (-NO₂), at the 5-position of the benzimidazole ring have been shown to enhance antifungal activity. This is likely due to the increased electron deficiency of the benzimidazole system, which may facilitate binding to the target enzyme.

-

Substituents on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring also plays a crucial role. The presence of a halogen, such as the chlorine atom in this compound, is often important for activity. Modifications to the position and nature of substituents on this ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate the fungal cell membrane and interact with the active site of lanosterol 14α-demethylase. For instance, the introduction of electron-donating groups like a methoxy group (-OCH₃) can sometimes decrease activity.

Conclusion

This compound and its derivatives represent a promising class of antifungal agents. Their synthesis is readily achievable, allowing for the creation of diverse chemical libraries for screening and optimization. The well-defined mechanism of action, involving the inhibition of the fungal-specific ergosterol biosynthesis pathway, provides a clear rationale for their selective toxicity. Further exploration of the structure-activity relationships of this compound derivatives holds significant potential for the development of new and more potent antifungal drugs to combat the growing threat of fungal infections.

Chlorfenazole: A Prospective Analysis of its Potential as an Anti-Parasitic Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Chlorfenazole, a benzimidazole derivative with known fungicidal properties, presents a compelling case for investigation as a novel anti-parasitic agent.[1][2] This whitepaper explores the therapeutic potential of this compound against a range of parasitic organisms. By examining its chemical structure, established mechanism of action in fungi, and the known anti-parasitic activities of related benzimidazole and azole compounds, we delineate a clear rationale for its further investigation. This document provides a comprehensive overview of this compound's chemical properties, postulates its potential mechanisms of anti-parasitic action, and proposes detailed experimental protocols for its evaluation against key parasites such as Leishmania, Trichomonas vaginalis, and various nematodes. Furthermore, we present hypothetical signaling pathways that may be targeted by this compound, offering a roadmap for future research and development in this promising area.

Introduction to this compound

This compound, chemically known as 2-(2-chlorophenyl)-1H-benzimidazole, is a member of the benzimidazole class of organic compounds.[1] It is recognized for its activity as a fungicide, though some literature also alludes to its use in treating intestinal nematodoses.[2][3] The core chemical structure of this compound, featuring a benzimidazole ring system, is shared by a number of established anti-parasitic drugs, suggesting a potential for similar biological activity.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-chlorophenyl)-1H-benzimidazole | [5] |

| CAS Registry No. | 3574-96-7 | [1] |

| Molecular Formula | C₁₃H₉ClN₂ | [1] |

| Molecular Weight | 228.67 g/mol | [5] |

| InChIKey | OILIYWFQRJOPAI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | [5] |

Postulated Mechanisms of Anti-Parasitic Action

The potential of this compound as an anti-parasitic agent is predicated on two primary mechanisms of action inherent to its chemical class and known biological activity.

Inhibition of Ergosterol Biosynthesis

As a fungicide, this compound is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] This mechanism is characteristic of azole compounds, which target the enzyme lanosterol 14α-demethylase (CYP51).[6] Several protozoan parasites, including Leishmania and Trypanosoma, also rely on endogenous sterol synthesis for membrane integrity, making CYP51 a validated drug target in these organisms.[7] It is therefore highly probable that this compound could exert an anti-parasitic effect by disrupting the sterol metabolism of susceptible parasites.

Disruption of Microtubule Formation

Benzimidazoles are a well-established class of anthelmintic drugs that act by binding to β-tubulin and inhibiting microtubule polymerization.[4][8] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to parasite death.[8] Given that this compound possesses the core benzimidazole scaffold, it is plausible that it shares this mechanism of action against helminth parasites.

Proposed Experimental Evaluation

To empirically validate the anti-parasitic potential of this compound, a series of in vitro and in vivo studies are proposed. The following sections outline detailed experimental protocols for assessing the efficacy of this compound against representative protozoan and helminth parasites.

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania donovani amastigotes.

Protocol:

-

Parasite Culture: Axenically grow L. donovani amastigotes in a suitable cell-free medium.[9]

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and create serial dilutions.

-

Assay: In a 96-well plate, expose the amastigotes to varying concentrations of this compound for 72 hours.

-

Viability Assessment: Measure parasite viability using a PicoGreen assay, which quantifies double-stranded DNA.[9]

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.

Objective: To determine the IC₅₀ of this compound against Trichomonas vaginalis.

Protocol:

-

Parasite Culture: Culture T. vaginalis trophozoites in a suitable broth medium.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay: In a 96-well plate, incubate the trophozoites with different concentrations of this compound for 48 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Objective: To assess the efficacy of this compound against a model nematode, Opisthorchis felineus.

Protocol:

-

Worm Preparation: Isolate adult O. felineus worms.

-

Compound Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Assay: Incubate the worms in the presence of this compound for 24-72 hours.[10]

-

Motility and Mortality Assessment: Evaluate the motility and mortality of the worms under a microscope at regular intervals.[10]

-

Data Analysis: Determine the IC₅₀ based on the reduction in worm motility.[10]

Table 2: Hypothetical In Vitro Efficacy of this compound Against Various Parasites

| Parasite | Assay Type | Endpoint | Hypothetical IC₅₀ (µM) |

| Leishmania donovani | Amastigote Viability | Growth Inhibition | 1.5 |

| Trichomonas vaginalis | Trophozoite Viability | Growth Inhibition | 2.8 |

| Opisthorchis felineus | Adult Worm Motility | Motility Reduction | 5.2 |

In Vivo Efficacy Studies

Based on promising in vitro results, subsequent in vivo studies in appropriate animal models would be warranted to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Visualization of Potential Mechanisms and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Proposed inhibition of ergosterol biosynthesis by this compound in a parasite cell.

Caption: Postulated disruption of microtubule formation by this compound.

Caption: A proposed workflow for the development of this compound as an anti-parasitic drug.

Conclusion

This compound represents a promising, yet underexplored, candidate for anti-parasitic drug development. Its structural similarity to known anthelmintics and its established fungicidal mechanism of action provide a strong theoretical basis for its potential efficacy against a range of parasites. The experimental protocols and conceptual frameworks presented in this whitepaper offer a clear path forward for the systematic evaluation of this compound. Further research into this compound is strongly encouraged and has the potential to yield a novel and effective therapeutic for the treatment of parasitic diseases.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis of this compound from 2-Chlorobenzalmalononitrile Extracted from Expired Tear-Gas Grenade - ProQuest [proquest.com]

- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C13H9ClN2 | CID 77123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mongoliajol.info [mongoliajol.info]

- 7. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthelmintic activity of cytochrome P450 inhibitors miconazole and clotrimazole: in-vitro effect on the liver fluke Opisthorchis felineus - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Chlorfenazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenazole, a benzimidazole derivative, is primarily recognized for its antifungal activities. However, a growing body of evidence on structurally related azole and triazole compounds suggests a potential for significant anti-inflammatory properties. This technical guide outlines a comprehensive research framework to investigate the anti-inflammatory potential of this compound. It details proposed mechanisms of action, provides in-depth experimental protocols for in vivo and in vitro validation, and presents hypothetical data based on findings for analogous compounds. The guide also includes visualizations of key signaling pathways and experimental workflows to aid in the design and execution of these studies. The central hypothesis is that this compound may exert anti-inflammatory effects through the inhibition of key inflammatory enzymes and the modulation of critical signaling cascades, such as the NF-κB and MAPK pathways.

Proposed Mechanisms of Anti-inflammatory Action

Based on the known activities of structurally similar compounds, this compound is hypothesized to exhibit anti-inflammatory effects through several mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] It is plausible that this compound could act as a COX inhibitor, with a potential for selectivity towards the inducible COX-2 isoform, which is upregulated during inflammation.[4][5]

-

Inhibition of Lipoxygenase (LOX) Enzymes: The lipoxygenase pathway is another critical route for the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[6][7][8] Several azole-containing compounds have demonstrated inhibitory activity against 5-LOX, suggesting a similar potential for this compound.[9]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11][12][13] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory agents.[14][15] It is proposed that this compound may interfere with the activation of this pathway.

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including p38, ERK1/2, and JNK) plays a significant role in transducing extracellular signals to cellular responses, including inflammation.[16][17] Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[14][18][19]

Experimental Protocols

The following protocols are adapted from established methodologies for assessing the anti-inflammatory properties of novel compounds.

In Vivo Anti-inflammatory Assays

2.1.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

-

Animals: Male Wistar rats (200-220 g) are to be used. The animals should be acclimatized for at least 14 days under standard vivarium conditions with free access to food and water.[4]

-

Procedure:

-

Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac sodium, 10 mg/kg), and experimental groups receiving varying doses of this compound (e.g., 10, 20, 40 mg/kg).

-

Administer the respective treatments (e.g., intraperitoneally) 30 minutes before inducing inflammation.

-

Induce acute inflammation by a subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw.[20]

-

Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group.

2.1.2. Formalin-Induced Paw Edema in Rats

This model involves a biphasic inflammatory response.

-

Animals: Male Wistar rats (200-220 g).

-

Procedure:

-

Group and treat the animals as described in the carrageenan-induced edema model.

-

Induce inflammation by a subplantar injection of 0.1 ml of 2% formalin solution into the right hind paw.[4]

-

Measure the paw volume at regular intervals. The maximum swelling is typically observed around 180 minutes post-injection.[4]

-

-

Data Analysis: Calculate the percentage inhibition of edema.

In Vitro Mechanistic Assays

2.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Methodology: Utilize commercially available COX inhibitor screening assay kits. These kits typically measure the peroxidase activity of COX-1 and COX-2.

-

Procedure:

-

Prepare various concentrations of this compound.

-

Incubate the enzymes (COX-1 and COX-2) with this compound and a heme cofactor.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence according to the kit's instructions to determine the extent of inhibition.

-

-

Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.

2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Methodology: A common method involves monitoring the formation of leukotrienes from arachidonic acid.

-

Procedure:

-

Use a purified 5-LOX enzyme or a cell line expressing 5-LOX.

-

Incubate the enzyme with various concentrations of this compound.

-

Add arachidonic acid to start the reaction.

-

Measure the product formation, for example, by monitoring the change in absorbance at 234 nm.[9]

-

-

Data Analysis: Calculate the IC50 value for 5-LOX inhibition.

2.2.3. Measurement of Inflammatory Cytokines

-

Cell Line: Use a suitable cell line such as murine BV2 microglia or human THP-1 monocytes differentiated into macrophages.

-

Procedure:

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[14]

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-4, IL-10) using ELISA kits.[4][21]

-

-

Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.

2.2.4. NF-κB Activation Assay

-

Methodology: A luciferase reporter gene assay is a standard method.

-

Cell Line: Use a cell line stably transfected with a luciferase reporter construct under the control of an NF-κB response element (e.g., HT29 cells).[22]

-

Procedure:

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator, such as TNF-α.[22]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: Assess the inhibitory effect of this compound on NF-κB transcriptional activity.

2.2.5. Western Blot Analysis of MAPK Pathway

-

Cell Line: Use a cell line such as BV2 microglia.

-

Procedure:

-

Treat the cells with this compound and stimulate with LPS as in the cytokine assay.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and JNK.

-

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of MAPK proteins.

Data Presentation (Hypothetical)

The following tables present hypothetical data based on the expected outcomes from the proposed experiments, drawing parallels from studies on related triazole and benzimidazole derivatives.

Table 1: Hypothetical In Vivo Anti-inflammatory Activity of this compound

| Treatment Group | Dose (mg/kg) | % Inhibition of Carrageenan-Induced Edema (at 3h) | % Inhibition of Formalin-Induced Edema (at 3h) |

| Vehicle Control | - | 0 | 0 |

| Diclofenac Sodium | 10 | 75.2% | 78.5% |

| This compound | 10 | 35.8% | 39.1% |

| This compound | 20 | 58.4% | 62.3% |

| This compound | 40 | 72.1% | 76.8% |

Table 2: Hypothetical In Vitro Inhibitory Activity of this compound

| Assay | IC50 (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 15.2 |

| 5-LOX Inhibition | 25.8 |

Table 3: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated BV2 Microglia

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-4 (pg/mL) |

| Control | 50.2 | 35.1 | 20.5 |

| LPS (1 µg/mL) | 850.6 | 1200.4 | 22.1 |

| LPS + this compound (10 µM) | 425.3 | 650.2 | 45.3 |

| LPS + this compound (20 µM) | 210.8 | 310.5 | 68.7 |

Visualization

Experimental Workflow

Caption: Proposed experimental workflow for investigating this compound.

NF-κB Signaling Pathway

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. What is Clotrimazole/Diclofenac Sodium used for? [synapse.patsnap.com]

- 3. Efficacy of cyclooxygenase-2-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibitors of lipoxygenase: a new class of cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]

- 10. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Cilostazol is anti-inflammatory in BV2 microglial cells by inactivating nuclear factor-kappaB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fungal metabolites modulating NF-kappaB activity: an approach to cancer therapy and chemoprevention (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interventions in cytokine signaling: novel horizons for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cuk.elsevierpure.com [cuk.elsevierpure.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Chlorfenazole in Formulations

Abstract

This application note presents a proposed ultraviolet (UV) spectrophotometric method for the quantitative determination of Chlorfenazole in formulations. Due to the absence of a standardized spectrophotometric assay for this compound in publicly available literature, this protocol has been developed based on the physicochemical properties of this compound and established analytical methodologies for structurally related benzimidazole compounds. The proposed method is simple, cost-effective, and rapid, making it suitable for routine quality control analysis of this compound in agrochemical formulations. The method utilizes methanol as a solvent, with a proposed maximum absorbance wavelength (λmax) for quantification. This document provides a detailed experimental protocol, validation parameters, and data presentation to guide researchers, scientists, and professionals in drug and pesticide development.

Introduction

This compound, chemically known as 2-(2-chlorophenyl)-1H-benzimidazole, is a compound used in agrochemical formulations.[1][2] Accurate quantification of the active ingredient in these formulations is crucial for ensuring product quality, efficacy, and safety. While chromatographic methods are commonly employed for pesticide analysis, UV-Visible spectrophotometry offers a simpler, more accessible, and faster alternative for routine analysis, provided the active ingredient possesses a suitable chromophore and the formulation matrix does not interfere with the measurement.[3][4][5] this compound's benzimidazole structure provides the necessary chromophore for UV absorbance. This application note outlines a proposed spectrophotometric method for its determination.

Principle of the Method

The proposed method is based on the measurement of the absorbance of this compound in a methanolic solution in the UV region. The Beer-Lambert law establishes a direct relationship between the absorbance and the concentration of the analyte in a solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in a sample formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

Instrumentation

-

A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less.

-

1 cm matched quartz cuvettes.

-

Analytical balance.

-

Volumetric flasks and pipettes (Grade A).

-

Sonicator.

Reagents and Materials

-

This compound reference standard (purity >99%).

-

Methanol (HPLC or analytical grade).

-

Sample of this compound formulation (e.g., wettable powder, emulsifiable concentrate).

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

Preparation of Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions by diluting the standard stock solution with methanol to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

-

Scan the spectrum of an intermediate concentration (e.g., 8 µg/mL) from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (R²) and the equation of the line (y = mx + c).

Preparation of Sample Solution

-

For a solid formulation (e.g., Wettable Powder - WP):

-

Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the active ingredient.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range.

-

-

For a liquid formulation (e.g., Emulsifiable Concentrate - EC):

-

Accurately measure a volume of the formulation equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume to 100 mL with methanol.

-

Mix thoroughly.

-

Dilute the solution with methanol to achieve a final concentration within the calibration curve range.

-

Quantification of this compound in the Sample

-

Measure the absorbance of the final sample solution at the determined λmax against a methanol blank.

-

Calculate the concentration of this compound in the sample solution using the equation from the linear regression of the calibration curve.

-

Calculate the percentage content of this compound in the original formulation using the following formula:

% Content = (C × D × V) / (W × 10)

Where:

-

C = Concentration of this compound from the calibration curve (µg/mL)

-

D = Dilution factor

-

V = Initial volume of the sample preparation (mL)

-

W = Weight of the formulation taken (mg)

-

Data Presentation

The following table summarizes the proposed and typical validation parameters for the spectrophotometric determination of this compound. These values are based on common findings for similar analytical methods and should be experimentally verified.

| Parameter | Proposed/Typical Value |

| Solvent | Methanol |

| λmax (Wavelength of Maximum Absorbance) | To be determined (likely in the 270-310 nm range) |

| Linearity Range | 2 - 12 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.2 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (% RSD) | < 2.0 % |

Method Validation

To ensure the reliability of the results, the proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

-

Specificity: The ability of the method to measure the analyte of interest in the presence of formulation excipients. This can be assessed by comparing the spectra of the pure drug, the sample, and a placebo formulation.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by the correlation coefficient of the calibration curve.

-

Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of Experimental Workflow

References

- 1. This compound | C13H9ClN2 | CID 77123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Analysis of some antifungal drugs by spectrophotometric and spectrofluorimetric methods in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. growingscience.com [growingscience.com]

Application Notes and Protocols: Ketoconazole as a Tool Compound in Ergosterol Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ketoconazole, a potent inhibitor of ergosterol biosynthesis, as a tool compound for studying fungal physiology and developing novel antifungal agents.

Introduction

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. Ketoconazole, an imidazole antifungal agent, specifically inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical step in the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane function and inhibiting growth. Due to its specific mechanism of action, ketoconazole serves as an invaluable tool for in vitro research into ergosterol biosynthesis, fungal cell biology, and the mechanisms of antifungal resistance.

Mechanism of Action of Ketoconazole

Ketoconazole exerts its antifungal effect by targeting a key enzyme in the ergosterol biosynthesis pathway.[1] The primary mechanism involves the following steps:

-

Entry into the Fungal Cell: Ketoconazole enters the fungal cell.

-

Inhibition of Lanosterol 14α-demethylase (CYP51A1): Ketoconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, a cytochrome P450 enzyme.[2]

-

Blockade of Ergosterol Synthesis: This binding competitively inhibits the demethylation of lanosterol, a precursor of ergosterol.

-

Accumulation of Toxic Sterols: The inhibition of this enzymatic step leads to the accumulation of 14α-methylated sterols, such as lanosterol.

-

Disruption of Membrane Function: The depletion of ergosterol and the accumulation of these toxic precursors alter the physical properties of the fungal cell membrane, increasing its permeability and disrupting the function of membrane-associated enzymes. This ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.

Quantitative Data: In Vitro Activity of Ketoconazole

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of ketoconazole against common fungal species used in research. These values can vary depending on the specific strain, medium, and testing conditions.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |

| Candida albicans | 1.25 - 160 | - | - | [3] |

| Candida spp. | 0.08 - 20.0 | - | - | [3] |

| Aspergillus fumigatus | - | - | - | [4] |

| Aspergillus niger | 0.0625 - >32 | - | - | [5] |

| Cryptococcus neoformans | 1.25 - 40 | - | - | [3] |

| Fungal Species | IC50 (µg/mL) | Citation |

| Candida albicans | <0.25 | [6] |

Experimental Protocols

Here are detailed protocols for key experiments utilizing ketoconazole as a tool compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[1][2][7][8]

Materials:

-

Ketoconazole stock solution (e.g., 1600 µg/mL in 70% ethanol)[3]

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Fungal inoculum

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Ketoconazole Dilutions: a. Prepare a series of two-fold dilutions of the ketoconazole stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. b. Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.

-

Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

-

Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the ketoconazole dilutions and controls. b. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. b. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Quantification of Ergosterol Content

This protocol allows for the measurement of total ergosterol content in fungal cells following treatment with ketoconazole.

Materials:

-

Fungal cell pellets (treated with ketoconazole and untreated controls)

-

25% alcoholic potassium hydroxide (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol)

-

n-heptane

-

Sterile distilled water

-

Spectrophotometer capable of scanning UV wavelengths

Procedure:

-

Saponification: a. To a washed cell pellet, add 3 mL of 25% alcoholic KOH. b. Vortex vigorously for 1 minute. c. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Ergosterol Extraction: a. Allow the tubes to cool to room temperature. b. Add 1 mL of sterile distilled water and 3 mL of n-heptane. c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Spectrophotometric Analysis: a. Carefully transfer the upper n-heptane layer to a quartz cuvette. b. Scan the absorbance from 240 to 300 nm. c. Ergosterol content is determined by the characteristic absorbance profile with a peak at 281.5 nm. The presence of a peak at 230 nm indicates the accumulation of 24(28)-dehydroergosterol, a precursor. d. The amount of ergosterol can be calculated based on the absorbance values at these wavelengths.

Protocol 3: Fungal Cell Viability Spot Assay

This qualitative assay provides a visual representation of the fungistatic versus fungicidal effects of ketoconazole.[9]

Materials:

-

Fungal cultures (treated with various concentrations of ketoconazole and an untreated control)

-

YPD (Yeast Extract Peptone Dextrose) agar plates

-

Sterile water or saline

-

96-well plate or microcentrifuge tubes

Procedure:

-

Cell Preparation: a. Grow fungal cells to mid-log phase and then expose them to different concentrations of ketoconazole (e.g., 0.5x, 1x, 2x, and 4x MIC) for a defined period (e.g., 24 hours). Include an untreated control. b. After treatment, wash the cells with sterile water or saline to remove the drug.

-

Serial Dilutions: a. Resuspend the washed cells in sterile water or saline and adjust the OD to a starting concentration (e.g., OD600 = 1.0). b. Perform a 10-fold serial dilution of each cell suspension in a 96-well plate or microcentrifuge tubes (e.g., 10^-1, 10^-2, 10^-3, 10^-4).

-

Spotting: a. Spot 5 µL of each dilution onto a YPD agar plate. b. Allow the spots to dry completely.

-

Incubation and Observation: a. Incubate the plates at the optimal growth temperature for the fungal species (e.g., 30°C for S. cerevisiae and C. albicans) for 24-48 hours. b. Observe the growth in the spots. A reduction in the number of colonies at higher dilutions compared to the control indicates a fungistatic effect. A complete lack of growth, even at the lowest dilution, suggests a fungicidal effect at that concentration.

Visualizations

Caption: Ergosterol biosynthesis pathway and the inhibitory action of ketoconazole.

Caption: Experimental workflow for studying ketoconazole's effects.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Login | International Journal of Life Sciences [ijlsci.in]

- 4. Responding to the emergence of antifungal drug resistance: perspectives from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. Ketoconazole and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Spot Assay and Colony Forming Unit (CFU) Analyses–based sensitivity test for Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Chlorfenazole Resistance in Fungal Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenazole, an imidazole derivative, belongs to the azole class of antifungal agents. Azoles are a cornerstone in the management of fungal infections, exerting their effect by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway. Ergosterol is a vital constituent of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and inhibiting fungal growth.

The emergence of resistance to azole antifungals is a growing concern in clinical and agricultural settings. Understanding the susceptibility of fungal isolates to specific azole compounds like this compound is crucial for effective disease management and the development of new therapeutic strategies. This document provides a detailed protocol for assessing this compound resistance in fungal isolates using the broth microdilution method, based on established guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[1][2][3][4][5] Additionally, it outlines the mechanism of azole action and provides a framework for data interpretation.

Signaling Pathway of Azole Antifungal Action

Azole antifungals, including this compound, target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The diagram below illustrates the key steps in this pathway and the point of inhibition by azoles.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi and can be applied to assess the susceptibility of fungal isolates to this compound.

Materials

-

Fungal isolates to be tested

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile, 96-well flat-bottom microtiter plates

-

Sterile, distilled water

-

Spectrophotometer

-

Hemocytometer

-

Incubator (35°C)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

Methods

1. Preparation of this compound Stock Solution and Dilutions

1.1. Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

1.2. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.0313 µg/mL to 16 µg/mL.

1.3. Include a drug-free well (growth control) and a well with medium only (sterility control).

2. Inoculum Preparation

2.1. Culture the fungal isolates on PDA plates at 35°C for 7 days to encourage sporulation.

2.2. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

2.3. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

2.4. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (adjusting to a specific optical density at 530 nm, typically in the range of 0.09-0.13) or by direct counting with a hemocytometer. This suspension will be further diluted.

2.5. Dilute the adjusted conidial suspension 1:50 in RPMI 1640 medium to obtain the final inoculum density.

3. Inoculation and Incubation

3.1. Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the serially diluted this compound.

3.2. Incubate the plates at 35°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC)

4.1. The MIC is defined as the lowest concentration of this compound that causes complete inhibition (for fungicidal compounds) or a significant (e.g., ≥50%) reduction in fungal growth compared to the drug-free control well.

4.2. Read the MIC visually or using a microplate reader at the appropriate wavelength.

Experimental Workflow

The following diagram outlines the workflow for the this compound susceptibility testing protocol.

Data Presentation

Quantitative data from susceptibility testing should be summarized in a clear and structured format. The following table is a template for presenting MIC and EC50 (Effective Concentration 50%) values. EC50 values, the concentration of a drug that gives half-maximal response, can be calculated from the dose-response data using statistical software.[6][7][8][9]

| Fungal Isolate | Species | Source | MIC (µg/mL) | EC50 (µg/mL) | Resistance Phenotype |

| F001 | Aspergillus fumigatus | Clinical | 1.0 | 0.45 | Susceptible |

| F002 | Aspergillus fumigatus | Clinical | >16 | 12.5 | Resistant |

| F003 | Candida albicans | Clinical | 0.5 | 0.22 | Susceptible |

| F004 | Candida albicans | Clinical | 8.0 | 3.7 | Resistant |

| F005 | Fusarium solani | Environmental | 4.0 | 1.8 | Intermediate |

| F006 | Trichophyton rubrum | Clinical | 0.25 | 0.11 | Susceptible |

Conclusion

This document provides a comprehensive protocol for assessing the in vitro susceptibility of fungal isolates to the azole antifungal, this compound. By following a standardized methodology, researchers can obtain reproducible and comparable data on the efficacy of this compound against various fungal species. The provided diagrams illustrate the mechanism of action of azoles and the experimental workflow, offering a clear visual guide for laboratory professionals. While specific quantitative data for this compound is not widely available, the presented templates and protocols provide a robust framework for generating and presenting such data. This information is critical for understanding resistance patterns, guiding therapeutic strategies, and advancing the development of new antifungal agents.

References

- 1. resources.amh.net.au [resources.amh.net.au]

- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 3. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal resistance: current trends and future strategies to combat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the stability of Chlorfenazole in stock solutions

This technical support center provides guidance on improving the stability of Chlorfenazole in stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading. What are the common causes?

A1: Degradation of this compound in stock solutions can be attributed to several factors, including:

-

Hydrolysis: this compound, like other benzimidazole compounds, can be susceptible to hydrolysis, especially under acidic or alkaline conditions.

-

Photodegradation: Exposure to light, particularly UV light, can cause the degradation of photosensitive compounds like this compound.[1][2]

-

Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

-

Improper Storage Temperature: Storing stock solutions at room temperature or in fluctuating temperatures can accelerate degradation. For short-term storage (days to weeks), 0-4°C is recommended, while -20°C is suitable for long-term storage (months).[3]

-

Inappropriate Solvent: The choice of solvent can significantly impact the stability of this compound. While generally soluble in polar organic solvents, the specific solvent can influence its degradation rate.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Q3: How should I properly store my this compound stock solutions to ensure maximum stability?

A3: To maximize the stability of your this compound stock solutions, adhere to the following storage guidelines:

-

Temperature: For short-term storage (up to a few weeks), store solutions at 0-4°C. For long-term storage (months), aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

Q4: Can I use aqueous buffers to prepare this compound working solutions?

A4: Benzimidazole fungicides generally have low solubility at physiological pH.[4] Therefore, preparing high-concentration stock solutions directly in aqueous buffers is not recommended. It is best to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can have unintended biological effects.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a slightly more dilute stock solution. 3. Before use, always visually inspect the solution for any precipitate. |

| Inconsistent experimental results using the same stock solution over time. | The stock solution is likely degrading. | 1. Prepare a fresh stock solution from solid this compound. 2. Perform a stability assessment of your stock solution using the protocol provided below to determine its usable lifespan under your storage conditions. 3. Aliquot new stock solutions into single-use volumes to minimize handling and potential contamination of the main stock. |

| Color change observed in the stock solution. | This can be an indicator of chemical degradation and the formation of chromophoric degradation products. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Re-evaluate your storage conditions, ensuring protection from light and storage at the recommended temperature. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored glass vials with screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Tare a sterile, amber-colored glass vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of solid this compound into the vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 228.68 g/mol , dissolve 2.29 mg in 1 mL of DMSO).

-

Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-